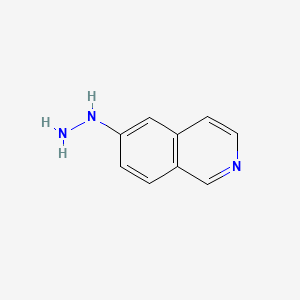

6-Hydrazinylisoquinoline

Description

6-Hydrazinylisoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with a hydrazinyl group at the 6-position. Isoquinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The hydrazinyl group introduces nucleophilic and coordinating capabilities, making this compound a versatile intermediate in medicinal chemistry and materials science.

Synthetic routes to this compound often involve the reaction of isoquinoline precursors with hydrazine derivatives. For example, hydrazonoyl halides can react with substituted isoquinolines under controlled conditions to yield hydrazinyl products . Evidence from related compounds, such as 7-chloro-4-hydrazinylquinoline, demonstrates that hydrazine reactions with heteroaromatic aldehydes or halides are efficient, with yields exceeding 90% in optimized protocols .

Properties

IUPAC Name |

isoquinolin-6-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHURBINDRVIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624414 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-89-8 | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydrazinylisoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4F368V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinylisoquinoline typically involves the reaction of isoquinoline derivatives with hydrazine or its derivatives. One common method is the reaction of 6-chloroisoquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{6-chloroisoquinoline} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydrazinylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into hydrazones.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Hydrazones.

Substitution: Various substituted isoquinoline derivatives

Scientific Research Applications

6-Hydrazinylisoquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

Industry: It can be used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Hydrazinylisoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the hydrazinyl group (C4 vs. C6) significantly impacts reactivity. For instance, 7-chloro-4-hydrazinylquinoline shows enhanced antimalarial activity compared to C6-substituted analogues, likely due to improved steric compatibility with biological targets .

- Electronic Effects: Methoxy and chloro substituents alter electron density, influencing solubility and binding. The methoxy group in 4-hydrazino-6-methoxy-2-methylquinoline increases hydrophilicity, enhancing bioavailability .

- Salt Forms: Hydrochloride salts (e.g., 6-chloro-4-hydrazino-2-methylquinoline HCl) improve stability and crystallinity, critical for pharmaceutical formulation .

Functional Analogues: Non-Hydrazinyl Isoquinoline Derivatives

Table 2: Pharmacological and Chemical Comparisons

Key Observations :

- Hybrid Structures: Benzothiazole–isoquinoline hybrids exhibit superior anticancer activity due to dual-targeting mechanisms but require multi-step synthesis .

- Enzyme Targeting: Sulfonyl-piperazine derivatives achieve nanomolar inhibition of kinases but face solubility challenges, unlike hydrazinyl variants, which form stable metal complexes for catalytic applications .

Substituent Impact on Physicochemical Properties

- Chloro vs. Methoxy: Chloro substituents (e.g., in 6-chloro-4-hydrazinylquinoline) increase lipophilicity, favoring blood-brain barrier penetration, whereas methoxy groups enhance water solubility for intravenous formulations .

- Hydrogen Bonding: The hydrazinyl group in this compound facilitates hydrogen bonding with biological targets, a feature absent in non-hydrazinyl analogues like 6-methoxyquinoline .

Biological Activity

6-Hydrazinylisoquinoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is a derivative of isoquinoline. Its structure features a hydrazine functional group, which is known for contributing to various biological activities. The presence of the hydrazine moiety enhances its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that hydrazones, including derivatives like this compound, exhibit significant anticancer properties. Studies have shown that certain hydrazone derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 4 to 17 μM .

- Antimicrobial Properties : Compounds in the hydrazine class have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses exist:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Induction of Apoptosis : It is hypothesized that this compound may promote apoptosis in cancer cells through various signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some hydrazone derivatives have been shown to increase ROS levels, leading to oxidative stress in target cells, which can trigger cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of hydrazone derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Xu et al. | Kinase Inhibition | Identified kinase inhibition properties in hydrazone derivatives, suggesting potential for targeted cancer therapy. |

| Benites et al. | Antiproliferative Activity | Reported significant antiproliferative effects against multiple cancer cell lines, highlighting the therapeutic potential of hydrazone compounds. |

| Hayakawa et al. | PI3 Kinase Inhibition | Demonstrated that certain hydrazone derivatives inhibit PI3 kinase p110α, a target in cancer treatment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.